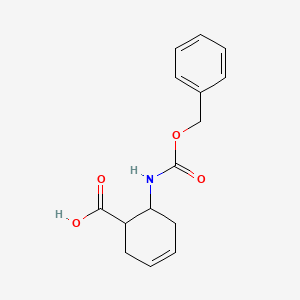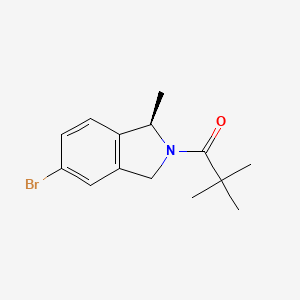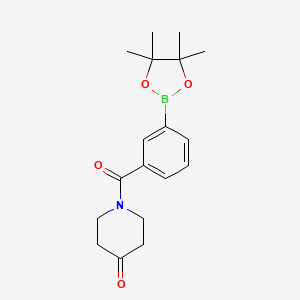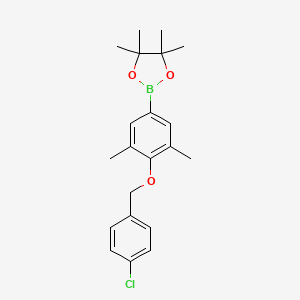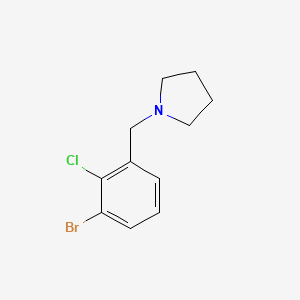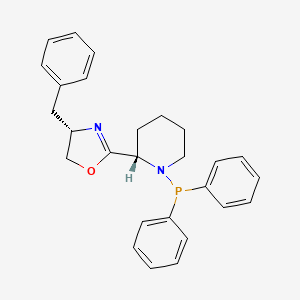
(S)-4-Benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole is a chiral compound with significant applications in organic synthesis and catalysis. This compound is known for its unique structure, which includes a piperidine ring, a diphenylphosphanyl group, and a dihydrooxazole ring. The stereochemistry of the compound is crucial for its activity and effectiveness in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Diphenylphosphanyl Group: This step involves the addition of a diphenylphosphanyl group to the piperidine ring, often using a phosphine reagent under controlled conditions.
Formation of the Dihydrooxazole Ring: The final step involves the cyclization to form the dihydrooxazole ring, which can be achieved through various methods, including the use of oxazoline precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphine derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
(S)-4-Benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole involves its role as a chiral ligand in catalytic processes. The compound interacts with metal centers to form chiral complexes, which then facilitate enantioselective transformations. The molecular targets include various substrates that undergo asymmetric reactions, and the pathways involve the formation of chiral intermediates and products.
Comparison with Similar Compounds
Similar Compounds
®-4-Benzyl-2-(®-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole: The enantiomer of the compound with opposite stereochemistry.
(S)-4-Benzyl-2-((S)-1-(diphenylphosphanyl)pyrrolidin-2-yl)-4,5-dihydrooxazole: A similar compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of (S)-4-Benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole lies in its specific stereochemistry and the presence of both a diphenylphosphanyl group and a dihydrooxazole ring. These features contribute to its effectiveness as a chiral ligand in asymmetric catalysis, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[(2S)-2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N2OP/c1-4-12-22(13-5-1)20-23-21-30-27(28-23)26-18-10-11-19-29(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-9,12-17,23,26H,10-11,18-21H2/t23-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCYXXUAXWOWOK-OZXSUGGESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NC(CO2)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)C2=N[C@H](CO2)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N2OP |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-3-(diethoxymethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8231686.png)

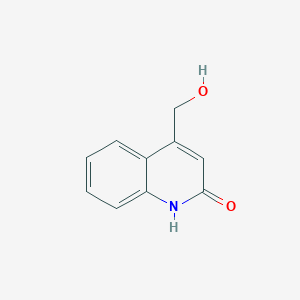
![Methyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B8231712.png)
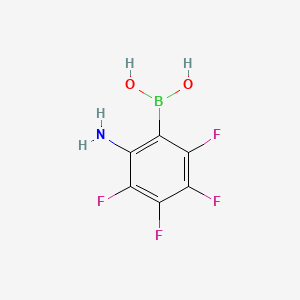

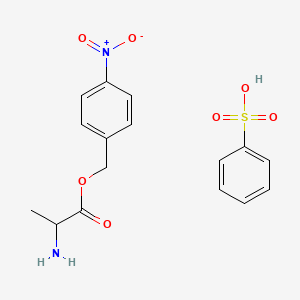
![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;phosphoric acid](/img/structure/B8231738.png)
